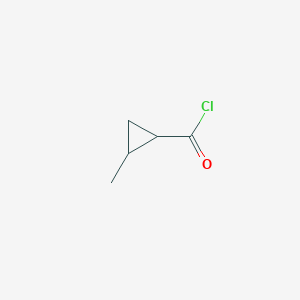

2-Methylcyclopropane-1-carbonyl chloride

Vue d'ensemble

Description

2-Methylcyclopropane-1-carbonyl chloride is a chemical compound with the molecular formula C5H7ClO . It is used in various chemical reactions and has several synonyms, including 2-methylcyclopropanecarbonyl chloride and 2-Methyl-cyclopropanecarbonyl chloride .

Molecular Structure Analysis

The molecular weight of 2-Methylcyclopropane-1-carbonyl chloride is 118.56 g/mol . Its InChI code is 1S/C5H7ClO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3 and its InChI key is KNSMKLZZQPGJRN-UHFFFAOYSA-N . The compound’s canonical SMILES representation is CC1CC1C(=O)Cl .Physical And Chemical Properties Analysis

2-Methylcyclopropane-1-carbonyl chloride has a molecular weight of 118.56 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has a topological polar surface area of 17.1 Ų . It has a heavy atom count of 7 .Applications De Recherche Scientifique

Organic Synthesis

2-Methylcyclopropane-1-carbonyl chloride: is a valuable reagent in organic synthesis, particularly in the formation of cyclopropane rings . The compound can act as a carbene precursor, which upon reaction with alkenes, forms substituted cyclopropanes. This reaction is crucial for synthesizing various organic compounds with cyclopropane structures, which are common in many biologically active molecules.

Pharmaceutical Development

In pharmaceutical research, 2-Methylcyclopropane-1-carbonyl chloride is used to synthesize cyclopropane-containing drugs . These compounds often exhibit significant biological activity and can be found in a range of therapeutic agents. The ability to introduce cyclopropane rings into complex molecules is an important tool for drug discovery and development.

Material Science

The chemical properties of 2-Methylcyclopropane-1-carbonyl chloride make it a candidate for developing new materials . Its reactivity can be harnessed to create polymers or other materials with unique mechanical and chemical properties, potentially useful in various industrial applications.

Life Sciences Research

In life sciences, 2-Methylcyclopropane-1-carbonyl chloride may be used as a building block for synthesizing small molecules that can modulate biological pathways . Researchers can use these molecules to probe the function of different proteins or pathways in cells, aiding in the understanding of complex biological processes.

Chemical Research

This compound is also instrumental in chemical research for studying reaction mechanisms and developing new synthetic methodologies . Its unique structure allows for exploration into the reactivity of cyclopropane rings and their subsequent transformations.

Industrial Applications

2-Methylcyclopropane-1-carbonyl chloride: finds use in various industrial applications due to its versatility as a chemical intermediate . It can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals that require the introduction of a cyclopropane motif.

Safety and Hazards

2-Methylcyclopropane-1-carbonyl chloride is classified as a dangerous substance. It has hazard statements H226, H290, and H314, indicating that it is flammable, can cause burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

While specific future directions for 2-Methylcyclopropane-1-carbonyl chloride are not detailed in the retrieved data, research in the field of cyclopropane derivatives is ongoing. Recent advances in transition-metal catalysis have opened up new possibilities for the synthesis and functionalization of cyclopropane derivatives .

Mécanisme D'action

Target of Action

2-Methylcyclopropane-1-carbonyl chloride is a type of carbene . Carbenes are highly reactive species that can interact with a variety of biological targets.

Mode of Action

Carbenes like 2-Methylcyclopropane-1-carbonyl chloride are known to react with double bonds in alkenes or cycloalkenes to form cyclopropane structures . This reaction is stereospecific, meaning it retains the stereochemistry of the original molecule . The detailed mechanism involves the formation of a carbene intermediate, which then reacts with the alkene to form the cyclopropane .

Biochemical Pathways

The formation of cyclopropane structures can potentially alter the properties and functions of biological molecules, leading to downstream effects .

Result of Action

The molecular and cellular effects of 2-Methylcyclopropane-1-carbonyl chloride’s action are largely unknown due to the lack of research in this area . The formation of cyclopropane structures can potentially alter the properties and functions of biological molecules .

Action Environment

The action of 2-Methylcyclopropane-1-carbonyl chloride can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the carbene for reaction with alkenes . Additionally, factors such as temperature and pH can potentially affect the stability and reactivity of the carbene .

Propriétés

IUPAC Name |

2-methylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSMKLZZQPGJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311813 | |

| Record name | 2-methylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylcyclopropane-1-carbonyl chloride | |

CAS RN |

52194-65-7, 60733-34-8 | |

| Record name | NSC245492 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclopropane-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 52194-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)